N-[2-(2-chlorophenoxy)ethyl]-4-ethylbenzamide
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Overview
Description
N-[2-(2-chlorophenoxy)ethyl]-4-ethylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to an ethyl chain, which is further connected to a chlorophenoxy group. The molecular structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenoxy)ethyl]-4-ethylbenzamide typically involves the reaction of 4-ethylbenzoyl chloride with 2-(2-chlorophenoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenoxy)ethyl]-4-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-chlorophenoxy)ethyl]-4-ethylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-4-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenoxy)ethyl]-4-ethylbenzamide
- N-[2-(2-chlorophenoxy)ethyl]-N’-(4-ethylphenyl)ethanediamide
- N-[2-(2-chlorophenoxy)ethyl]-4-(dipropylsulfamoyl)benzamide
Uniqueness
N-[2-(2-chlorophenoxy)ethyl]-4-ethylbenzamide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C17H18ClNO2 |
---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-4-ethylbenzamide |
InChI |
InChI=1S/C17H18ClNO2/c1-2-13-7-9-14(10-8-13)17(20)19-11-12-21-16-6-4-3-5-15(16)18/h3-10H,2,11-12H2,1H3,(H,19,20) |
InChI Key |
ZVTLVSUEGJPPKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2Cl |
Origin of Product |
United States |
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